molecular formula C16H21NO3 B5676020 3-[(3,4-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one

3-[(3,4-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one

Cat. No. B5676020
M. Wt: 275.34 g/mol
InChI Key: WTRHBZIFGVSZRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexenone derivatives, including compounds structurally related to 3-[(3,4-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one, involves various synthetic routes. One approach involves the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under specific conditions, illustrating the complexity and versatility of synthesis methods for such compounds (Shabir et al., 2020).

Molecular Structure Analysis

The molecular and crystal structures of compounds similar to 3-[(3,4-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one have been characterized, revealing intricate details about their geometry. For instance, X-ray single-crystal diffraction studies provide insight into the conformations and intramolecular hydrogen bonding patterns that influence the stability and reactivity of these molecules (Shi et al., 2007).

Chemical Reactions and Properties

Research on related cyclohexenone derivatives has explored their reactivity in various chemical reactions, including cycloaddition and the formation of Schiff base ligands. These studies highlight the reactivity of the cyclohexenone core and its potential for further chemical transformations (Kozmin et al., 2003), (Hayvalı et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the practical applications of these compounds. The detailed analysis of crystal structures provides valuable information about the solid-state properties and potential applications in material science (Taffenko et al., 1994).

Chemical Properties Analysis

The chemical properties of cyclohexenone derivatives, including acidity, basicity, and nucleophilicity, are influenced by their molecular structure. Studies on related compounds offer insights into their chemical behavior, highlighting the importance of functional groups and their placement on the cyclohexenone ring (Fatima et al., 2021).

properties

IUPAC Name

3-(3,4-dimethoxyanilino)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-16(2)9-12(7-13(18)10-16)17-11-5-6-14(19-3)15(8-11)20-4/h5-8,17H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRHBZIFGVSZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,4-Dimethoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

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